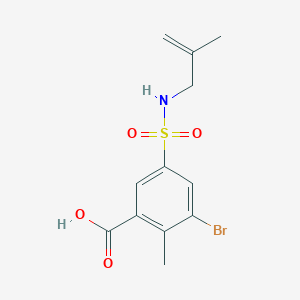
N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide, also known as NMP, is a chemical compound with potential applications in scientific research. This compound is a member of the pyridine carboxamide family and has been studied for its potential use in various fields, including pharmacology and neuroscience. In
作用機序
N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide acts as a partial agonist at nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including learning and memory, attention, and reward. By binding to these receptors, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide can modulate their activity and affect these processes.
Biochemical and Physiological Effects:
N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. Additionally, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to study the role of these receptors in various physiological processes. However, one limitation of using N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide. One area of interest is the development of more selective and potent nicotinic acetylcholine receptor agonists. Additionally, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide could be studied for its potential use in the treatment of addiction and cognitive disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide and its potential applications in various fields.
合成法
N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide can be synthesized through a multistep process starting from 4-methylpiperidine. The first step involves the reaction of 4-methylpiperidine with acetic anhydride to form N-acetyl-4-methylpiperidine. This compound is then reacted with 3-pyridinecarboxylic acid to form N-acetyl-N-(3-pyridyl)-4-methylpiperidine. Finally, the acetyl group is removed through hydrolysis to yield N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide.
科学的研究の応用
N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been studied for its potential use in various fields, including pharmacology and neuroscience. In pharmacology, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been shown to have potential as a treatment for addiction, as it can reduce the rewarding effects of drugs of abuse. In neuroscience, N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide has been studied for its potential use as a tool to study the role of nicotinic acetylcholine receptors in the brain.
特性
IUPAC Name |
N-(4-methylpiperidin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(4-7-13-8-5-12)15-11(16)10-3-2-6-14-9-10/h2-3,6,9,13H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZOJGHOTXUQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)



![2-[(5-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6645543.png)




